Pyrazine, 1,4-dioxide
Overview
Description
Pyrazine, 1,4-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Mode of Action
Some studies suggest that pyrazine-containing therapeutic agents can reversibly inhibit the 26s proteasome through the action of its boronic acid moiety, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival
Biochemical Pathways
For example, Tetramethylpyrazine (a pyrazine derivative) is reported to scavenge superoxide anions and decrease nitric oxide production in human Granulocytes
Pharmacokinetics
It’s known that in humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation
Result of Action
It’s known that pyrazine derivatives can have a wide range of biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Action Environment
It’s known that the formation of pyrazines can be influenced by various factors during food processing
Biochemical Analysis
Biochemical Properties
Pyrazine, 1,4-dioxide plays a significant role in biochemical reactions due to its redox-active nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with kinase proteins, where it serves as a hydrogen bond acceptor . This interaction is crucial for its role in modulating kinase activity, which is essential for various cellular processes. Additionally, this compound has been studied for its antimicrobial, antitumoral, anti-inflammatory, and antiviral activities .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding its potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumoral activity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.
Properties
IUPAC Name |
4-oxidopyrazin-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKIFFXFIDYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178926 | |
Record name | Pyrazine, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-84-9 | |
Record name | Pyrazine, 1,4-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.